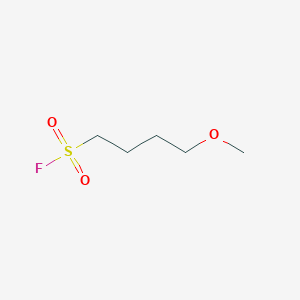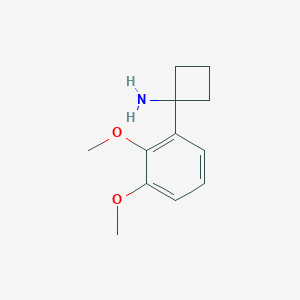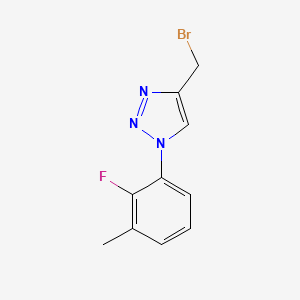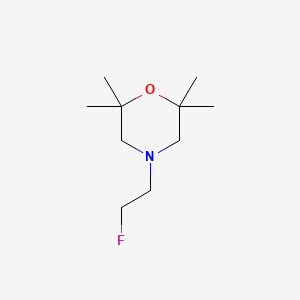
4-(2-Fluoroethyl)-2,2,6,6-tetramethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Fluoroethyl)-2,2,6,6-tetramethylmorpholine is a fluorinated organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a fluoroethyl group attached to the morpholine ring, which is further substituted with four methyl groups. The unique structure of this compound imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoroethyl)-2,2,6,6-tetramethylmorpholine typically involves the reaction of 2,2,6,6-tetramethylmorpholine with 2-fluoroethyl tosylate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of the compound on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Fluoroethyl)-2,2,6,6-tetramethylmorpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoroethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the fluoroethyl group to an ethyl group using reducing agents like lithium aluminum hydride
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran
Major Products Formed
Nucleophilic Substitution: Formation of substituted morpholine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of ethyl-substituted morpholine derivatives
Applications De Recherche Scientifique
4-(2-Fluoroethyl)-2,2,6,6-tetramethylmorpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science
Mécanisme D'action
The mechanism of action of 4-(2-Fluoroethyl)-2,2,6,6-tetramethylmorpholine involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. For example, the compound may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Fluoroethyl)piperidine: Another fluorinated compound with similar structural features but different biological activities.
2-Fluoroethyl 4-methylbenzenesulfonate: A related compound used in organic synthesis and as an intermediate in the production of pharmaceuticals
Uniqueness
4-(2-Fluoroethyl)-2,2,6,6-tetramethylmorpholine stands out due to its unique combination of a morpholine ring with a fluoroethyl group and four methyl substitutions. This structure imparts distinct chemical reactivity and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H20FNO |
|---|---|
Poids moléculaire |
189.27 g/mol |
Nom IUPAC |
4-(2-fluoroethyl)-2,2,6,6-tetramethylmorpholine |
InChI |
InChI=1S/C10H20FNO/c1-9(2)7-12(6-5-11)8-10(3,4)13-9/h5-8H2,1-4H3 |
Clé InChI |
ZQQLRTSILZGKQH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(CC(O1)(C)C)CCF)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



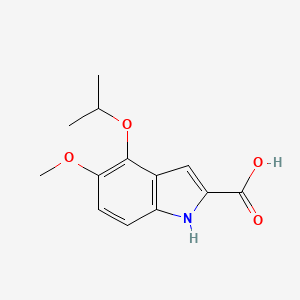


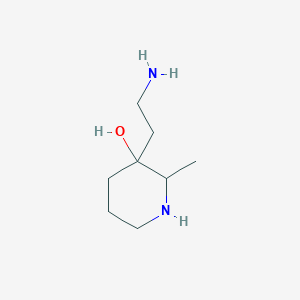
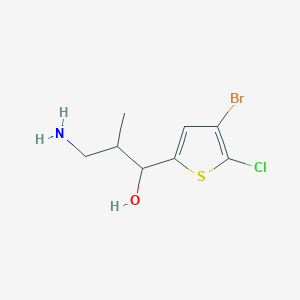

![1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one](/img/structure/B13168120.png)

